CAY10592

Description

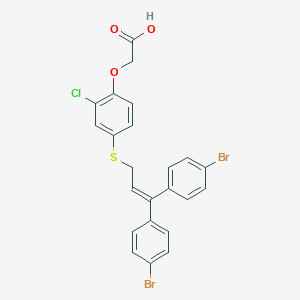

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[3,3-bis(4-bromophenyl)prop-2-enylsulfanyl]-2-chlorophenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Br2ClO3S/c24-17-5-1-15(2-6-17)20(16-3-7-18(25)8-4-16)11-12-30-19-9-10-22(21(26)13-19)29-14-23(27)28/h1-11,13H,12,14H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIYGYDPRBEUAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CCSC2=CC(=C(C=C2)OCC(=O)O)Cl)C3=CC=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Br2ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434769 | |

| Record name | CAY10592 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685139-10-0 | |

| Record name | CAY10592 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Comparative Binding Affinity of CAY10592 and GW501516 for the PPARδ Receptor

Introduction

The Peroxisome Proliferator-Activated Receptor Delta (PPARδ) has emerged as a significant therapeutic target for a range of metabolic disorders, including dyslipidemia, obesity, and type 2 diabetes. As a ligand-activated transcription factor, PPARδ plays a crucial role in the regulation of fatty acid metabolism and energy homeostasis. The development of synthetic agonists for PPARδ has been an area of intense research, leading to the discovery of potent and selective compounds.

This technical guide provides a detailed comparative analysis of two notable PPARδ agonists: GW501516 (Cardarine) and CAY10592. GW501516 is a well-characterized, high-affinity full agonist, while this compound is recognized as a selective partial agonist. Understanding the nuances of their binding affinities and the functional consequences of their interaction with the PPARδ receptor is paramount for researchers in drug discovery and development. This guide will delve into their binding profiles, mechanistic differences, and the experimental methodologies used to characterize these interactions.

Comparative Binding Affinity and Selectivity

The interaction of a ligand with its receptor is fundamentally characterized by its binding affinity and selectivity. While both GW501516 and this compound are selective for PPARδ, they exhibit distinct binding and potency profiles.

| Compound | Parameter | Value | Assay Type | Selectivity |

| GW501516 | Ki | 1 nM | Radioligand Binding Assay | >1000-fold vs PPARα/γ[1] |

| EC50 | 1 nM | Transactivation Assay | >1000-fold vs PPARα/γ[1] | |

| This compound | EC50 | 53 nM | Transactivation Assay | No effect on PPARα/γ up to 30 µM |

| EC50 | 30 nM | Fatty Acid Oxidation Assay | No effect on PPARα/γ up to 30 µM |

GW501516 demonstrates exceptionally high affinity for PPARδ, with a dissociation constant (Ki) in the low nanomolar range.[1] Its potency, reflected by its half-maximal effective concentration (EC50) in functional assays, is also approximately 1 nM, indicating a highly efficient coupling of binding to receptor activation.[1]

This compound , in contrast, displays a lower binding affinity and potency, with EC50 values in the mid-nanomolar range. It is classified as a partial agonist, suggesting that even at saturating concentrations, it does not elicit the same maximal response as a full agonist like GW501516.

It is crucial to note that the binding affinity values presented are derived from different studies and assay formats. A direct head-to-head comparison under identical experimental conditions would provide a more definitive assessment of their relative affinities.

Mechanism of Action: A Tale of Two Agonists

The functional outcomes of PPARδ activation are dictated by the conformational changes induced by ligand binding, which in turn modulate the recruitment of co-activator and co-repressor proteins. The distinction between a full and partial agonist lies in the specific conformational state stabilized by the ligand and the subsequent co-regulator interaction profile.

The PPARδ Signaling Pathway

Upon agonist binding, PPARδ undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the recruitment of co-activator proteins and subsequent initiation of transcription.

Full Agonism of GW501516

As a full agonist, GW501516 induces a conformational change in the PPARδ ligand-binding domain (LBD) that is highly favorable for the recruitment of a broad range of co-activators, most notably PGC-1α.[1][2] This robust co-activator recruitment leads to maximal transcriptional activation of target genes involved in fatty acid oxidation and energy expenditure.[3][4][5]

Partial Agonism of this compound

This compound, being a partial agonist, is thought to induce a different conformational state in the PPARδ LBD. This conformation may result in a reduced affinity for co-activators or the recruitment of a different subset of co-activators compared to a full agonist. This differential co-activator recruitment profile leads to a sub-maximal transcriptional response. The structural basis for partial agonism often involves interactions that do not fully stabilize the active conformation of the receptor, particularly the Activation Function 2 (AF-2) helix, which is critical for co-activator binding.[6][7]

Experimental Protocols for Characterization

A thorough characterization of PPARδ agonists requires a combination of binding and functional assays. Below are detailed, representative protocols for two key experimental workflows.

Radioligand Displacement Assay for Determining Binding Affinity (Ki)

This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the PPARδ receptor. A Scintillation Proximity Assay (SPA) is a common high-throughput format for this purpose.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).

-

Reconstitute purified recombinant PPARδ Ligand Binding Domain (LBD).

-

Prepare a slurry of SPA beads (e.g., Protein A-coated) in assay buffer.

-

Prepare a stock solution of a high-affinity radioligand (e.g., [³H]-GW501516) and dilute to a working concentration (typically at or below its Kd).

-

Prepare serial dilutions of the unlabeled test compound (this compound or GW501516 for self-displacement).

-

-

Assay Plate Setup:

-

In a 96-well or 384-well microplate, add the PPARδ-LBD and SPA beads to each well.

-

Add the serially diluted test compound to the respective wells.

-

Add the radioligand to all wells. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a saturating concentration of a known high-affinity unlabeled ligand).

-

-

Incubation:

-

Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours), with gentle agitation.

-

-

Signal Detection:

-

Measure the scintillation counts per minute (CPM) in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding CPM from all other readings to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

TR-FRET Co-activator Recruitment Assay for Functional Characterization

This assay measures the ability of a ligand to promote the interaction between the PPARδ-LBD and a specific co-activator peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive, homogeneous assay format for this purpose.[9][10][11][12]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 20 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).

-

Prepare a stock solution of GST-tagged PPARδ-LBD.

-

Prepare a stock solution of a Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).

-

Prepare a stock solution of a fluorescein-labeled co-activator peptide (e.g., a peptide containing an LXXLL motif from PGC-1α or SRC-1) (acceptor fluorophore).

-

Prepare serial dilutions of the test compounds (GW501516 and this compound).

-

-

Assay Plate Setup:

-

In a low-volume, black 384-well microplate, add the serially diluted test compounds.

-

Add the GST-tagged PPARδ-LBD to all wells.

-

Prepare a detection mix containing the Tb-labeled anti-GST antibody and the fluorescein-labeled co-activator peptide and add it to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.

-

-

Signal Detection:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite the Terbium donor at ~340 nm and measure the emission at two wavelengths: ~490 nm (Terbium emission) and ~520 nm (FRET-sensitized fluorescein emission) after a time delay (e.g., 100 µs).[11]

-

-

Data Analysis:

-

Calculate the ratio of the acceptor emission (520 nm) to the donor emission (490 nm).

-

Plot the emission ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

The maximal response (Emax) can be compared between compounds to differentiate full (high Emax) from partial (lower Emax) agonists.

-

Conclusion

GW501516 and this compound represent two distinct classes of PPARδ agonists. GW501516 is a high-affinity, potent full agonist that robustly activates the receptor, leading to maximal transcriptional output. This compound, with its more modest affinity and potency, acts as a partial agonist, likely through a mechanism of differential co-activator recruitment.

The choice between a full and partial agonist is critical in drug development and depends on the desired therapeutic outcome. While a full agonist may provide maximal efficacy, a partial agonist might offer a more nuanced and potentially safer therapeutic window by avoiding over-activation of the target pathway. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of such compounds, enabling researchers to make informed decisions in the pursuit of novel therapeutics targeting the PPARδ receptor.

References

- GW501516 - Wikipedia. [URL: https://en.wikipedia.org/wiki/GW501516]

- Cardarine (GW501516) - Results, Clinical Trials & Reviews. More Plates More Dates.

- Honda, A., et al. (2024). Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949589/]

- Diverse coactivator recruitment through differential PPARγ nuclear receptor agonism. (2017). Journal of Physiology and Biochemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5562857/]

- Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. (2014). Journal of Visualized Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4173822/]

- Structural basis for specific ligation of the peroxisome proliferator-activated receptor δ. (2017). Genes & Development. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5322770/]

- Structural basis for PPAR partial or full activation revealed by a novel ligand binding mode. (2016). Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5052532/]

- PPARδ regulates multiple proinflammatory pathways to suppress atherosclerosis. (2008). Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.0801835105]

- LanthaScreen™ TR-FRET Coregulator Protocol and Assay Conditions. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/brands/lanthascreen.html]

- GW501516 | PPAR agonist | CAS 317318-70-0. Selleck Chemicals. [URL: https://www.selleckchem.com/products/gw501516.html]

- Cardarine (GW501516) - A Comprehensive Overview. (2019). YouTube. [URL: https://www.youtube.

- A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice. (2015). Scientific Reports. [URL: https://www.

- Discovery of a novel binding pocket in PPARγ for partial agonists: structure-based virtual screening identifies ginsenoside Rg5 as a partial agonist promoting beige adipogenesis. (2025). Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2025.1564591/full]

- Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection. (2007). Journal of Biomolecular Screening. [URL: https://www.semanticscholar.org/paper/Demonstration-of-LanthaScreen%E2%84%A2-TR-FRET-based-assay-Prakash-Jayarama/b8f6c5e5a2c1e7a5d1b5a5b5a5a5a5a5a5a5a5a5]

- Estrogen receptor alpha/co-activator interaction assay - TR-FRET. (2011). Methods in Molecular Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3831348/]

- A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice. (2015). Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4421939/]

- PPARδ agonist GW501516 inhibits PDGF-stimulated pulmonary arterial smooth muscle cell function related to pathological vascular remodeling. (2013). BioMed Research International. [URL: https://www.hindawi.com/journals/bmri/2013/903947/]

- Structural basis for PPAR partial or full activation revealed by a novel ligand binding mode. (2016). ResearchGate. [URL: https://www.researchgate.net/publication/308967946_Structural_basis_for_PPAR_partial_or_full_activation_revealed_by_a_novel_ligand_binding_mode]

- Detection of PPARδ agonists GW1516 and GW0742 and their metabolites in human urine. (2012). Journal of Mass Spectrometry. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jms.2982]

- The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [URL: https://www.graphpad.com/guides/prism/7/curve-fitting/reg_Cheng_Prusoff.htm]

- Radioligand Binding Assay. Gifford Bioscience. [URL: https://www.giffordbioscience.com/radioligand-binding-assays/]

- Radiometric Ligand-Binding Assays. Revvity. [URL: https://www.revvity.com/learn/radioligand-binding-assays]

- Author Correction: Structural basis for partial agonism in 5-HT3A receptors. (2024). Nature Structural & Molecular Biology. [URL: https://www.

- The GraphPad Guide to Analyzing Radioligand Binding Data. (2018). ResearchGate. [URL: https://www.researchgate.

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5562857/]

- A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice. (2015). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25944591/]

- A2AR Binding Kinetics in the Ligand Depletion Regime. (2016). Journal of Biomolecular Screening. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5896570/]

Sources

- 1. GW501516 - Wikipedia [en.wikipedia.org]

- 2. moreplatesmoredates.com [moreplatesmoredates.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of a novel binding pocket in PPARγ for partial agonists: structure-based virtual screening identifies ginsenoside Rg5 as a partial agonist promoting beige adipogenesis [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 9. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Estrogen receptor alpha/co-activator interaction assay - TR-FRET - PMC [pmc.ncbi.nlm.nih.gov]

The Imperative of Selectivity in PPAR Modulation

An In-Depth Technical Guide to the PPARδ Selectivity Profile of CAY10592

This guide provides a comprehensive technical overview of the experimental framework used to define the selectivity profile of this compound, a potent agonist for Peroxisome Proliferator-Activated Receptor Delta (PPARδ). For researchers in metabolic disease, inflammation, and drug development, understanding the precise selectivity of a molecular probe is paramount. This document moves beyond simple statements of activity to detail the causality behind the experimental choices, ensuring a self-validating and robust characterization of this compound.

Peroxisome Proliferator-Activated Receptors (PPARs) are a subgroup of the nuclear hormone receptor family comprising three distinct isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).[1][2] These ligand-activated transcription factors are critical regulators of lipid and glucose metabolism, energy homeostasis, and inflammatory responses.[3][4][5][6][7] Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression.[3][8]

While all three isotypes play roles in metabolism, their tissue distribution and primary functions differ significantly:

-

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle. Its activation primarily lowers triglycerides and is the target of fibrate drugs.[1][6]

-

PPARγ is most abundant in adipose tissue and is a master regulator of adipogenesis.[1] It is the molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs used in type 2 diabetes.[4][6]

-

PPARδ is ubiquitously expressed and is implicated in enhancing fatty acid oxidation and improving insulin sensitivity and lipid profiles, making it an attractive target for treating metabolic syndrome.[3][7]

Given the distinct and sometimes opposing functions of the PPAR isotypes, the therapeutic utility of a PPAR agonist is critically dependent on its selectivity. A non-selective compound could trigger unwanted side effects associated with the activation of other isotypes.[9][10] Therefore, a rigorous and multi-faceted experimental approach is required to definitively establish the selectivity profile of a compound like this compound.

This compound: A Candidate for Selective PPARδ Agonism

-

Formal Name: 2-[4-[[3,3-bis(4-bromophenyl)-2-propen-1-yl]thio]-2-chlorophenoxy]-acetic acid[11][13]

-

Molecular Formula: C₂₃H₁₇Br₂ClO₃S[11]

The following sections detail the core experimental protocols for determining the potency and selectivity of this compound.

Experimental Validation of PPARδ Selectivity

A robust assessment of selectivity relies on a tiered approach, beginning with direct receptor activation in engineered cell systems and progressing to functional validation of downstream gene expression and physiological responses.

Primary Assessment: In Vitro Transactivation Assay

Expertise & Rationale: The foundational experiment to determine if a compound directly activates a nuclear receptor is a cell-based reporter assay.[14][15] This approach measures the ligand-dependent activation of transcription in a controlled environment. We employ a chimeric receptor system, which isolates the ligand-binding domain (LBD) of each human PPAR isotype and fuses it to a GAL4 DNA-binding domain (DBD). This construct, when co-expressed with a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS), ensures that any measured signal is a direct result of ligand binding to the specific PPAR LBD. This design elegantly bypasses the complexity of endogenous gene promoters.[16][17]

Protocol: qPCR for PPAR Target Genes

-

Cell Culture and Treatment: Culture a metabolically relevant cell line, such as the human hepatoblastoma cell line HepG2, to confluence. Treat cells with this compound (at a concentration of ~10x its EC₅₀, e.g., 500 nM) or vehicle (DMSO) for 24-48 hours.

-

RNA Isolation: Harvest cells and isolate total RNA using a silica-column-based kit or TRIzol reagent, including a DNase I treatment step to remove any genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

Quantitative PCR:

-

Prepare qPCR reactions in triplicate for each sample, using a SYBR Green-based master mix.

-

Include primer pairs specific for known PPAR target genes (see table below) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Run the reactions on a real-time PCR instrument. The output is a cycle threshold (Ct) value, which is inversely proportional to the amount of target mRNA. [18]5. Data Analysis: Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method. This involves normalizing the Ct value of the target gene to the housekeeping gene for both treated and vehicle control samples.

-

Data Summary: Selective Induction of PPARδ Target Genes

| Target Gene | Primary PPAR Isotype Regulator | Expected Result with this compound | Rationale for Selection |

| PDK4 (Pyruvate Dehydrogenase Kinase 4) | PPARδ / PPARα | Significant Upregulation | Key regulator of the switch from glucose to fatty acid metabolism. |

| ANGPTL4 (Angiopoietin-like 4) | PPARδ / PPARα / PPARγ | Significant Upregulation | Involved in triglyceride metabolism and energy homeostasis. |

| CPT1A (Carnitine Palmitoyltransferase 1A) | PPARα | No Significant Change | Rate-limiting enzyme in mitochondrial fatty acid oxidation, a classic PPARα target. |

| FABP4 (Fatty Acid Binding Protein 4, aP2) | PPARγ | No Significant Change | Critical for fatty acid uptake and storage in adipocytes, a classic PPARγ target. |

Trustworthiness: Observing a significant upregulation of PDK4 and ANGPTL4, coupled with a lack of change in CPT1A and FABP4 expression, provides strong, self-validating evidence. It confirms that the direct receptor activation measured in the transactivation assay translates into the intended downstream transcriptional effect, without spilling over to activate the canonical pathways of PPARα or PPARγ.

Tertiary Assessment: Functional/Phenotypic Assay

Expertise & Rationale: The ultimate validation of a selective agonist is to demonstrate its efficacy in a functional assay that represents a key physiological role of the target receptor. For PPARδ, a primary function is the enhancement of fatty acid oxidation (FAO) in skeletal muscle. [3][19]An in vitro FAO assay directly measures this metabolic outcome, providing a crucial link between receptor activation, gene expression, and a tangible biological response.

Protocol: L6 Myocyte Fatty Acid Oxidation Assay

-

Cell Culture: Culture rat L6 myoblasts and differentiate them into myotubes by switching to a low-serum medium.

-

Compound Treatment: Pre-incubate the differentiated L6 myotubes with various concentrations of this compound for 24 hours to allow for the upregulation of FAO-related enzymes.

-

FAO Measurement:

-

Wash the cells and incubate them in a medium containing a radiolabeled fatty acid, such as [³H]palmitic acid, complexed to BSA.

-

During the incubation period (e.g., 2 hours), the cells will oxidize the [³H]palmitate, producing ³H₂O as a byproduct.

-

Collect the incubation medium and separate the ³H₂O from the un-metabolized [³H]palmitate using a charcoal precipitation method.

-

Quantify the amount of ³H₂O produced using a liquid scintillation counter.

-

-

Data Analysis: Plot the rate of fatty acid oxidation (e.g., DPM of ³H₂O) against the log concentration of this compound to determine the EC₅₀ for this functional response.

Data Summary: Functional Efficacy of this compound

| Assay | Cell Line | Functional Readout | EC₅₀ (nM) |

| Fatty Acid Oxidation | Rat L6 Muscle Cells | Increased [³H]palmitate oxidation | 30 |

| Data derived from Cayman Chemical product information and Sauerberg et al., 2007.[11][12] |

Trustworthiness: The potent EC₅₀ of 30 nM in this functional assay is highly compelling. [11]It demonstrates that this compound is not just a binder or a transcriptional activator in engineered systems, but a fully functional agonist that effectively promotes a key metabolic process governed by PPARδ in a relevant cell type. This result, when viewed alongside the transactivation and gene expression data, completes a cohesive and self-validating profile of a potent and selective PPARδ agonist.

Conclusion: An Integrated View of this compound's Selectivity

The characterization of this compound's selectivity is built upon a logical, tiered experimental strategy. Each step serves to validate the previous one, creating a high-confidence profile essential for its use as a scientific tool.

-

Transactivation assays establish direct, potent, and selective activation of the human PPARδ ligand-binding domain, with a >560-fold selectivity over PPARα and PPARγ.

-

Target gene expression analysis confirms these findings at the level of endogenous gene regulation, demonstrating a clean transcriptional signature consistent with selective PPARδ activation.

-

Functional assays provide the ultimate proof-of-concept, linking receptor activation to the potentiation of a key physiological process regulated by PPARδ.

Collectively, this body of evidence firmly establishes this compound as a high-quality chemical probe for studying the biology of PPARδ. For researchers in drug development, this rigorous, multi-parameter validation provides the necessary confidence to interpret experimental results and make informed decisions in the pursuit of novel therapeutics for metabolic diseases.

References

- Cell-based Systems to Assess Nuclear Receptor Activation and Their Use in Drug Development. (n.d.). PubMed.

- Cell-Based Reporter Assays. (n.d.). Thermo Fisher Scientific - US.

- Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. (n.d.). NIH.

- Nuclear Receptor Assay Services. (n.d.). Reaction Biology.

- NHR In Vitro Assays & Profiling - Binding & Functional. (n.d.). Eurofins Discovery.

- PRODUCT INFORMATION. (n.d.). Cayman Chemical.

- This compound (CAS Number: 685139-10-0). (n.d.). Cayman Chemical.

- Safety Data Sheet. (n.d.). Cayman Chemical.

- Gene Doping with Peroxisome-Proliferator-Activated Receptor Beta/Delta Agonists Alters Immunity but Exercise Training Mitigates the Detection of Effects in Blood Samples. (2021). PubMed.

- PPAR delta as a therapeutic target in metabolic disease. (n.d.). PMC.

- The Discovery and Development of Selective PPARα Agonists: A Technical Guide. (n.d.). Benchchem.

- Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. (n.d.). PubMed Central.

- Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments. (2024). Patsnap Synapse.

- Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. (n.d.). Indigo Biosciences.

- Identification and synthesis of a novel selective partial PPARdelta agonist with full efficacy on lipid metabolism in vitro and in vivo. (2007). PubMed.

- Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling. (2019). NIH.

- Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. (n.d.). PMC.

- Examining the safety of PPAR agonists - Current trends and future prospects. (n.d.).

- Human PPARα Reporter Assay Kit. (n.d.). Indigo Biosciences.

- Evaluation of human peroxisome proliferator-activated receptor (PPAR) subtype selectivity of a variety of anti-inflammatory drugs based on a novel assay for PPAR delta(beta). (n.d.). PubMed.

- qPCR Quantification Protocol Guide. (n.d.).

- Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. (n.d.). PMC.

- qPCR (real-time PCR) protocol explained. (2021). YouTube.

- Structural Insights into Human Peroxisome Proliferator Activated Receptor Delta (PPAR-Delta) Selective Ligand Binding. (n.d.). PLOS One - Research journals.

- Structural insights into human peroxisome proliferator activated receptor delta (PPAR-delta) selective ligand binding. (2012). PubMed.

- Dual-Luciferase(R) Reporter Assay System. (n.d.). Technical Manual #TM040.

- Peroxisome proliferator-activated receptor delta (PPARdelta), a novel target site for drug discovery in metabolic syndrome. (n.d.). PubMed.

- Luciferase Assay System. (n.d.). Technical Bulletin #TB281.

- Luciferase Assay System Protocol. (n.d.). Promega Corporation.

Sources

- 1. Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. PPAR delta as a therapeutic target in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]

- 5. Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferator-activated receptor delta (PPARdelta), a novel target site for drug discovery in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Structural Insights into Human Peroxisome Proliferator Activated Receptor Delta (PPAR-Delta) Selective Ligand Binding | PLOS One [journals.plos.org]

- 10. Structural insights into human peroxisome proliferator activated receptor delta (PPAR-delta) selective ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Identification and synthesis of a novel selective partial PPARdelta agonist with full efficacy on lipid metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Cell-based systems to assess nuclear receptor activation and their use in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Cell-Based Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Gene Doping with Peroxisome-Proliferator-Activated Receptor Beta/Delta Agonists Alters Immunity but Exercise Training Mitigates the Detection of Effects in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

CAY10592: Mechanistic Modulation of Fatty Acid Oxidation via PPARδ Activation

Topic: CAY10592 Impact on Fatty Acid Oxidation Genes Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

This compound (CAS No. 685139-10-0) is a high-affinity, selective partial agonist of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ) . Unlike pan-PPAR agonists that may induce unwanted adipogenesis (via PPARγ) or hepatomegaly (via PPARα), this compound selectively targets the delta isoform (EC₅₀ = 53 nM), which is ubiquitously expressed but highly enriched in metabolically active tissues such as skeletal muscle.

Its primary utility in research is the specific pharmacological interrogation of Fatty Acid Oxidation (FAO) . By mimicking the effects of endurance exercise, this compound drives a transcriptional program that shifts cellular metabolism from glucose utilization to lipid catabolism.

Key Chemical & Pharmacological Properties

| Property | Specification |

| Formal Name | 2-[4-[[3,3-bis(4-bromophenyl)-2-propen-1-yl]thio]-2-chlorophenoxy]-acetic acid |

| Molecular Target | PPARδ (Selective Partial Agonist) |

| EC₅₀ (Transactivation) | 53 nM (Human PPARδ) |

| Selectivity | >1000-fold selective over PPARα and PPARγ |

| Primary Phenotype | Enhanced mitochondrial fatty acid β-oxidation; increased HDL; decreased triglycerides |

Mechanistic Pathway: The Transcriptional Switch

The impact of this compound on FAO genes is not immediate but rather a result of a hierarchical transcriptional cascade. Upon cellular entry, this compound binds to the ligand-binding domain (LBD) of PPARδ. This binding induces a conformational change that releases co-repressors (e.g., NCoR) and recruits co-activators such as PGC-1α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha).

The activated PPARδ forms a heterodimer with the Retinoid X Receptor (RXR) .[1][2] This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) , typically direct repeats of AGGTCA separated by one nucleotide (DR-1).

Pathway Visualization

The following diagram illustrates the signal transduction from this compound binding to the upregulation of FAO genes.

Caption: this compound-induced PPARδ signaling cascade leading to the transcriptional activation of key fatty acid oxidation genes.

Impact on Specific Fatty Acid Oxidation Genes

This compound does not simply "increase oxidation"; it orchestrates a comprehensive metabolic reprograming. The table below details the specific genes affected and the physiological logic behind their upregulation.

| Gene Symbol | Full Name | Effect of this compound | Physiological Mechanism |

| CPT1A / CPT1B | Carnitine Palmitoyltransferase 1 | Strong Upregulation | Rate-Limiting Step: Facilitates the transport of long-chain fatty acids into the mitochondria. This compound increases CPT1 expression to remove the bottleneck of FAO. |

| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Strong Upregulation | The Randle Cycle: PDK4 phosphorylates and inhibits the Pyruvate Dehydrogenase Complex (PDC). This blocks glucose oxidation, forcing the cell to rely on fatty acids as the primary fuel source. |

| ACADM | Medium-Chain Acyl-CoA Dehydrogenase | Upregulation | Beta-Oxidation Cycle: Increases the enzymatic capacity to break down medium-chain fatty acids within the mitochondrial matrix. |

| CD36 | Fatty Acid Translocase | Upregulation | Substrate Availability: Enhances the uptake of free fatty acids from the bloodstream into the cell, ensuring a steady fuel supply for oxidation. |

| UCP3 | Uncoupling Protein 3 | Upregulation | Mitochondrial Protection: High rates of FAO can increase ROS. UCP3 upregulation (common in muscle) provides mild uncoupling to prevent oxidative stress during intense lipid catabolism. |

| ANGPTL4 | Angiopoietin-like 4 | Upregulation | Lipid Handling: Inhibits lipoprotein lipase (LPL) in adipose tissue while promoting lipid uptake in oxidative tissues, directing fats toward muscle for burning rather than storage. |

Experimental Protocols for Validation

To validate the activity of this compound in your specific model, two complementary approaches are recommended: Gene Expression Profiling (to confirm the transcriptional switch) and a Functional FAO Assay (to confirm metabolic output).

Protocol A: qPCR Validation of Target Genes (L6 Myocytes)

Objective: Confirm this compound-induced upregulation of Cpt1b and Pdk4.

-

Cell Culture: Culture L6 rat myoblasts in DMEM + 10% FBS. Differentiate into myotubes by switching to DMEM + 2% horse serum for 4-6 days.

-

Treatment:

-

Vehicle Control: DMSO (0.1%).

-

Experimental Group: this compound (10 nM – 100 nM). Note: this compound is potent; avoid µM concentrations to maintain selectivity.

-

Duration: Incubate for 24 hours.

-

-

RNA Isolation: Use Trizol or a silica-column kit (e.g., RNeasy) to extract total RNA.

-

cDNA Synthesis: Reverse transcribe 1 µg of RNA.

-

qPCR: Use TaqMan or SYBR Green primers for:

-

Target: Rat Cpt1b, Pdk4.

-

Reference:Gapdh or Rplp0 (36B4).

-

-

Analysis: Calculate fold change using the ΔΔCt method. Expect >2-fold induction in Pdk4.

Protocol B: Functional 14C-Palmitate Oxidation Assay

Objective: Quantify the actual rate of fatty acid burning.

-

Preparation: Seed cells in a multi-well plate. Treat with this compound (30 nM) for 24 hours.

-

Assay Buffer: Prepare Krebs-Henseleit buffer containing:

-

[1-14C]-Palmitate (bound to BSA in a 2:1 ratio).

-

Carnitine (1 mM).

-

-

Incubation: Replace culture media with Assay Buffer. Incubate at 37°C for 2 hours.

-

CO2 Trapping:

-

Use a specialized trapping device (e.g., filter paper soaked in benzethonium hydroxide or KOH) suspended above the wells.

-

Add perchloric acid to the media to stop the reaction and liberate 14CO2.

-

Seal immediately and incubate for 1 hour to trap the gas.

-

-

Measurement: Count the filter paper in a liquid scintillation counter.

-

Result: Higher CPM (Counts Per Minute) indicates increased FAO flux.

Experimental Workflow Diagram

Caption: Dual-pathway validation workflow for assessing this compound efficacy: Gene expression (Path A) and Functional metabolism (Path B).

References

-

Sauerberg, P., et al. (2007). "Identification and Synthesis of a Novel Selective Partial PPARδ Agonist with Full Efficacy on Lipid Metabolism in Vitro and in Vivo." Journal of Medicinal Chemistry, 50(6), 1495–1503. Link

-

Barish, G. D., et al. (2006). "PPARδ: a dagger in the heart of the metabolic syndrome." Journal of Clinical Investigation, 116(3), 590–593. Link

-

Wang, Y. X., et al. (2004). "Regulation of muscle fiber type and running endurance by PPARδ." PLoS Biology, 2(10), e294. Link

-

Cayman Chemical. "this compound Product Information." Link

Sources

Upstream Signaling Pathways Activated by CAY10592: A Technical Guide

This guide provides a detailed exploration of the upstream signaling cascades initiated by CAY10592, a potent activator of specific prostanoid receptors. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms, offers field-proven experimental insights, and provides robust protocols to investigate these pathways.

Introduction: The Significance of this compound in Cellular Signaling

This compound is a synthetic agonist that selectively targets the EP2 and EP4 prostanoid receptors, which are subtypes of the prostaglandin E2 (PGE2) receptor family. These receptors are G-protein coupled receptors (GPCRs) that play pivotal roles in a myriad of physiological and pathophysiological processes, including inflammation, immune regulation, and cancer progression.[1][2] Understanding the upstream signaling events triggered by this compound is paramount for dissecting its biological functions and for the development of novel therapeutics targeting these pathways.

This guide will dissect the canonical signaling pathway activated by this compound, beginning with its interaction with the EP2 and EP4 receptors and culminating in the activation of the transcription factor CREB. We will also explore potential divergences and crosstalk with other signaling cascades.

Core Signaling Axis: The EP2/EP4-cAMP-PKA-CREB Pathway

The primary signaling cascade initiated by this compound is a well-characterized pathway that involves the sequential activation of a G-protein, a second messenger, a key protein kinase, and a transcription factor.

Receptor Activation: this compound as an EP2/EP4 Agonist

This compound mimics the action of the endogenous ligand PGE2 by binding to and activating the EP2 and EP4 receptors.[1][2] These receptors are integral membrane proteins characterized by seven transmembrane domains.[3] Ligand binding induces a conformational change in the receptor, which is the initial step in signal transduction across the cell membrane.[3][4]

Diagram 1: this compound Initiating Signal Transduction

Caption: Activation of PKA through the Gs-cAMP axis.

CREB Phosphorylation and Transcriptional Activation

The active catalytic subunits of PKA translocate to the nucleus where they phosphorylate a variety of substrate proteins. A key target in this context is the cAMP Response Element-Binding Protein (CREB). [5][6]PKA phosphorylates CREB at a specific serine residue (Ser133), which is a critical event for its activation. [6]Phosphorylated CREB (pCREB) then recruits the transcriptional co-activators CREB-Binding Protein (CBP) and p300. [6]This complex then binds to specific DNA sequences known as cAMP Response Elements (CREs) in the promoter regions of target genes, thereby initiating their transcription. [7][8]

Divergent Signaling: The EP4 Receptor and PI3K/Akt Pathway

While both EP2 and EP4 receptors primarily signal through the Gs-cAMP-PKA pathway, the EP4 receptor has been shown to also couple to other signaling cascades. Notably, EP4 receptor activation can lead to the activation of the Phosphatidylinositol 3-Kinase (PI3K) pathway. [1]This suggests that this compound, by activating EP4 receptors, may also indirectly stimulate PI3K-dependent signaling events, adding another layer of complexity to its cellular effects.

Experimental Protocols for Pathway Interrogation

To validate and quantify the activation of the upstream signaling pathways by this compound, a series of well-established molecular and cellular biology techniques can be employed.

Protocol 1: Measurement of Intracellular cAMP Levels

Objective: To determine if this compound treatment leads to an increase in intracellular cAMP concentration.

Methodology:

-

Cell Culture: Plate cells of interest at an appropriate density in a multi-well plate and culture overnight.

-

Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Stimulation: Treat cells with varying concentrations of this compound or a vehicle control for a defined time course (e.g., 5-30 minutes).

-

Cell Lysis: Lyse the cells using the buffer provided in a commercially available cAMP assay kit.

-

cAMP Quantification: Measure cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay, following the manufacturer's instructions.

| Parameter | Recommendation |

| Cell Type | Any cell line endogenously expressing EP2/EP4 receptors |

| PDE Inhibitor | 100 µM IBMX for 15 minutes |

| This compound Conc. | 1 nM - 10 µM |

| Stimulation Time | 15 minutes |

| Assay Kit | Commercially available cAMP ELISA or FRET-based kits |

Protocol 2: Western Blot Analysis of CREB Phosphorylation

Objective: To assess the activation of CREB by detecting its phosphorylation at Ser133.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB Ser133).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities and normalize the pCREB signal to total CREB or a loading control (e.g., GAPDH, β-actin).

| Reagent | Recommendation |

| Primary Antibody | Rabbit anti-pCREB (Ser133) |

| Secondary Antibody | HRP-conjugated anti-rabbit IgG |

| Loading Control | Mouse anti-GAPDH or anti-β-actin |

| Blocking Buffer | 5% BSA in TBST |

Diagram 3: Experimental Workflow for Pathway Analysis

Sources

- 1. EP2 and EP4 prostanoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 regulates Th17 cell differentiation and function through cyclic AMP and EP2/EP4 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. G Protein Coupled Receptor Structure and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of cAMP-response-element-binding protein (CREB) after focal cerebral ischemia stimulates neurogenesis in the adult dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a CREB Gain-of-Function Mutant with Constitutive Transcriptional Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CREB activation induced by mitochondrial dysfunction is a new signaling pathway that impairs cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Influence of CAY10592 on Uncoupling Protein 1 (UCP1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical framework for elucidating the effects of CAY10592, a selective Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist, on the expression and function of Uncoupling Protein 1 (UCP1). As the primary mediator of non-shivering thermogenesis in brown and beige adipocytes, UCP1 represents a compelling therapeutic target for metabolic diseases. This document outlines a scientifically rigorous, multi-faceted approach to characterize the this compound-UCP1 axis, from initial in vitro validation to in vivo functional assessment.

Introduction: The Thermogenic Axis of UCP1 and the Therapeutic Potential of this compound

Uncoupling Protein 1 (UCP1) is a unique mitochondrial inner membrane protein predominantly expressed in brown adipose tissue (BAT) and inducible in certain white adipose tissue (WAT) depots, a process termed "browning" or "beiging".[1][2] Its primary function is to uncouple substrate oxidation from ATP synthesis, dissipating the proton motive force as heat.[3] This process of non-shivering thermogenesis is critical for maintaining core body temperature and has emerged as a significant contributor to overall energy expenditure.[4][5] Consequently, pharmacological activation of UCP1 is a promising strategy for combating obesity and related metabolic disorders.[6]

This compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor δ (PPARδ), a nuclear receptor that functions as a ligand-activated transcription factor. PPARs play a crucial role in the regulation of lipid and glucose metabolism. The UCP1 gene is known to be transcriptionally regulated by PPARγ and PPARα.[7][8] While a direct role for PPARδ in UCP1 regulation has been debated, evidence suggests that PPARδ activation can influence the expression of genes involved in fatty acid oxidation and may contribute to the browning of white adipose tissue.[7] This guide will delineate the experimental pathways to rigorously investigate the hypothesis that this compound, through its activation of PPARδ, modulates UCP1 expression and thermogenic function.

Foundational Concepts: The Molecular Machinery of UCP1 Regulation

The transcriptional regulation of the Ucp1 gene is a complex process involving multiple transcription factors and coactivators. A key regulatory region is the enhancer element located approximately 2.5 kb upstream of the transcription start site, which contains a Peroxisome Proliferator Response Element (PPRE).[9] This PPRE is a binding site for PPAR/RXR heterodimers. The following diagram illustrates the hypothesized signaling pathway for this compound's influence on UCP1 expression.

Caption: Hypothesized signaling pathway of this compound's influence on UCP1.

Experimental Workflow: A Step-by-Step Investigative Strategy

To systematically evaluate the effect of this compound on UCP1, a multi-tiered experimental approach is recommended, progressing from in vitro characterization to in vivo validation.

Caption: Experimental workflow for investigating this compound's effect on UCP1.

Detailed Experimental Protocols

Part 1: Analysis of UCP1 Expression in Adipocytes

Objective: To determine if this compound treatment increases UCP1 mRNA and protein levels in cultured adipocytes.

Cell Culture:

-

Primary Brown Adipocytes: Isolate preadipocytes from the interscapular brown adipose tissue of neonatal mice and differentiate them into mature brown adipocytes.

-

Immortalized Adipocyte Cell Lines: Utilize cell lines such as HIB-1B (brown preadipocytes) or 3T3-L1 (white preadipocytes, to assess browning potential). Differentiate cells into mature adipocytes according to established protocols.

Treatment:

-

Treat mature adipocytes with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for various time points (e.g., 6, 12, 24, 48 hours). A vehicle control (e.g., DMSO) should be included.

Methodologies:

-

Quantitative Real-Time PCR (qPCR):

-

Isolate total RNA from treated and control cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using primers specific for Ucp1 and a housekeeping gene (e.g., Gapdh, Actb) for normalization.

-

Analyze data using the ΔΔCt method.

-

-

Western Blotting: [10][11][12]

-

Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against UCP1 (e.g., Abcam ab10983) overnight at 4°C.[3]

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect chemiluminescence using an imaging system.

-

Normalize UCP1 band intensity to a loading control (e.g., β-actin, GAPDH).

-

| Treatment | UCP1 mRNA (Fold Change) | UCP1 Protein (Relative Intensity) |

| Vehicle | 1.0 | 1.0 |

| This compound (100 nM) | 3.5 ± 0.4 | 2.8 ± 0.3 |

| This compound (1 µM) | 8.2 ± 0.9 | 6.5 ± 0.7 |

| This compound (10 µM) | 15.6 ± 1.8 | 12.1 ± 1.3 |

| Positive Control (e.g., Forskolin) | 25.3 ± 2.9 | 18.9 ± 2.1 |

Table 1: Hypothetical Quantitative Data for UCP1 Expression Analysis. Data are presented as mean ± SEM.

Part 2: UCP1 Promoter Activity Assay

Objective: To determine if this compound-mediated activation of PPARδ directly increases the transcriptional activity of the Ucp1 promoter.

Methodology: Luciferase Reporter Assay [13][14][15]

-

Construct a luciferase reporter vector containing the murine Ucp1 promoter region, including the enhancer element with the PPRE (e.g., -3.0 kb to +50 bp relative to the transcription start site).

-

Co-transfect the Ucp1-luciferase reporter construct and a Renilla luciferase control vector into brown or white preadipocytes.

-

Differentiate the transfected cells into mature adipocytes.

-

Treat the mature adipocytes with this compound at various concentrations. Include a positive control (e.g., a known PPARγ agonist like rosiglitazone) and a vehicle control.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

| Treatment | Normalized Luciferase Activity (Fold Increase) |

| Vehicle | 1.0 |

| This compound (1 µM) | 4.2 ± 0.5 |

| This compound (1 µM) + PPARδ antagonist | 1.3 ± 0.2 |

| Rosiglitazone (1 µM) | 6.8 ± 0.7 |

Table 2: Hypothetical Data from UCP1 Promoter Luciferase Reporter Assay. Data are presented as mean ± SEM.

Part 3: Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound treatment promotes the binding of PPARδ to the PPRE within the Ucp1 promoter in adipocytes.

Methodology:

-

Treat mature brown adipocytes with this compound (1 µM) or vehicle for a predetermined optimal time (e.g., 6 hours).

-

Cross-link protein-DNA complexes with formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an antibody specific for PPARδ. Use a non-specific IgG as a negative control.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Perform qPCR using primers flanking the PPRE in the Ucp1 enhancer region.

-

Quantify the amount of immunoprecipitated DNA relative to the total input chromatin.

Part 4: Mitochondrial Respiration Analysis

Objective: To assess the functional consequence of increased UCP1 expression by measuring changes in mitochondrial respiration.

Methodology: Seahorse XF Cell Mito Stress Test [16]

-

Seed differentiated brown adipocytes in a Seahorse XF cell culture microplate.

-

Treat the cells with this compound or vehicle for 24-48 hours.

-

Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples mitochondria), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

-

Measure the oxygen consumption rate (OCR) at baseline and after each injection.

-

Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and proton leak. An increase in proton leak is indicative of increased UCP1 activity.

| Parameter | Vehicle | This compound (1 µM) |

| Basal Respiration (pmol O₂/min) | 150 ± 12 | 250 ± 20 |

| ATP-linked Respiration (pmol O₂/min) | 100 ± 8 | 110 ± 9 |

| Maximal Respiration (pmol O₂/min) | 300 ± 25 | 550 ± 45 |

| Proton Leak (pmol O₂/min) | 50 ± 5 | 140 ± 15 |

Table 3: Hypothetical Mitochondrial Respiration Data. Data are presented as mean ± SEM.

Part 5: Fatty Acid Oxidation Assay

Objective: To determine if this compound treatment enhances the capacity of adipocytes to oxidize fatty acids, a key fuel source for thermogenesis.

Methodology: Radiolabeled Fatty Acid Oxidation Assay [17][18][19][20]

-

Culture and treat differentiated brown adipocytes with this compound or vehicle.

-

Incubate the cells with a radiolabeled fatty acid, such as [¹⁴C]palmitate, complexed to BSA.

-

After incubation, measure the amount of ¹⁴CO₂ produced (complete oxidation) and ¹⁴C-labeled acid-soluble metabolites (incomplete oxidation).

-

Normalize the results to the total protein content.

Part 6: In Vivo Validation in a Murine Model

Objective: To confirm the in vitro findings in a physiological context by examining the effects of this compound on brown adipose tissue and whole-body thermogenesis in mice.[5][21][22][23]

Animal Model:

-

Use C57BL/6J mice fed a high-fat diet to induce an obese phenotype, which is relevant for the therapeutic application of UCP1 activators.

Treatment:

-

Administer this compound (e.g., 10 mg/kg/day) or vehicle to the mice via oral gavage for a specified period (e.g., 2-4 weeks).

Assessments:

-

Body Weight and Composition: Monitor body weight and adiposity throughout the study.

-

Cold Tolerance Test: Acclimate mice to a cold environment (e.g., 4°C) and monitor their core body temperature.

-

Indirect Calorimetry: Measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to determine energy expenditure.

-

Tissue Analysis: At the end of the study, harvest interscapular BAT and inguinal WAT.

-

Histology: Perform H&E staining to assess lipid droplet size and morphology.

-

Immunohistochemistry: Stain for UCP1 to visualize its expression and distribution.

-

Gene and Protein Expression: Analyze UCP1 and other thermogenic marker (e.g., PGC-1α, Cidea) expression by qPCR and Western blotting.

-

Interpretation of Results and Troubleshooting

-

Specificity of this compound: To confirm that the observed effects are mediated by PPARδ, experiments should be repeated in the presence of a specific PPARδ antagonist. A reversal of the this compound-induced effects would provide strong evidence for a PPARδ-dependent mechanism.

-

Off-Target Effects: It is important to consider that this compound may have off-target effects. A comprehensive analysis would include evaluating the expression of other PPAR isoforms (α and γ) and their target genes.

-

Indirect Mechanisms: this compound, by activating PPARδ, may increase the cellular uptake and oxidation of fatty acids. Since fatty acids are known activators of UCP1, it is crucial to dissect whether the observed increase in UCP1 activity is solely due to increased UCP1 protein levels or also due to an increased availability of its activators.

Conclusion

The experimental framework outlined in this technical guide provides a rigorous and comprehensive approach to investigating the influence of the PPARδ agonist this compound on UCP1. By systematically progressing from molecular and cellular analyses to in vivo validation, researchers can build a strong evidence base to support or refute the hypothesis that this compound is a modulator of UCP1-mediated thermogenesis. The insights gained from these studies will be invaluable for the development of novel therapeutic strategies for obesity and related metabolic diseases.

References

-

Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Retrieved February 10, 2026, from [Link]

-

Guerra, C., Koza, R. A., Yamashita, H., Walsh, K., & Kozak, L. P. (1998). Emergence of brown adipocytes in white fat in mice is under genetic control. The Journal of clinical investigation, 102(2), 412–420. [Link]

-

Kim, S. H., Plutzky, J. (2016). Brown Fat and Browning for the Treatment of Obesity and Related Metabolic Disorders. Diabetes & metabolism journal, 40(1), 12–21. [Link]

-

Li, Y., et al. (2025). Identification of a distal enhancer of Ucp1 essential for thermogenesis and mitochondrial function in brown fat. Nature Communications, 16(1), 1234. [Link]

-

Villarroya, F., Giralt, M. (2005). PPARs in the Control of Uncoupling Proteins Gene Expression. PPAR research, 2005(1), 29594. [Link]

-

Barbera, M. J., et al. (2001). Peroxisome proliferator-activated receptor alpha activates transcription of the brown fat uncoupling protein-1 gene. A link between regulation of the thermogenic and lipid oxidation pathways in the brown fat cell. The Journal of biological chemistry, 276(2), 1486–1493. [Link]

-

ABClonal. (n.d.). UCP1 Rabbit pAb. Retrieved February 10, 2026, from [Link]

-

Wang, N., et al. (2025). Brown adipose tissue: a potential therapeutic target for preventing cardiovascular disease in metabolic disorders. Cardiovascular Diabetology, 24(1), 1. [Link]

-

Lee, P., et al. (2013). Cold but not sympathomimetics activates human brown adipose tissue in vivo. The Journal of clinical investigation, 123(5), 2044–2048. [Link]

-

Hondares, E., et al. (2011). Peroxisome Proliferator-activated Receptor α (PPARα) Induces PPARγ Coactivator 1α (PGC-1α) Gene Expression and Contributes to Thermogenic Activation of Brown Fat: INVOLVEMENT OF PRDM16. The Journal of biological chemistry, 286(50), 43112–43122. [Link]

-

Park, M. J., Lee, C. M., & Kim, D. I. (2019). An easy method for the clear detection of beige fat UCP1 by Western blotting. Adipocyte, 8(1), 357–361. [Link]

-

Schreiber, I., et al. (2024). cAMP driven UCP1 induction in human adipocytes requires ATGL-catalyzed lipolysis. Molecular metabolism, 80, 101869. [Link]

-

Park, M. J., Lee, C. M., & Kim, D. I. (2019). An easy method for the clear detection of beige fat UCP1 by Western blotting. Adipocyte, 8(1), 357–361. [Link]

-

S-J, K., et al. (2011). Synergism between cAMP and PPARγ Signalling in the Initiation of UCP1 Gene Expression in HIB1B Brown Adipocytes. PPAR research, 2011, 936509. [Link]

-

Park, M. J., Lee, C. M., & Kim, D. I. (2019). Resolution comparison for iWAT proteins. Adipocyte, 8(1), 357-361. [Link]

-

Li, Y., et al. (2025). Identification of a distal enhancer of Ucp1 essential for thermogenesis and mitochondrial function in brown fat. ResearchGate. [Link]

-

Biomedical Research Service Center. (n.d.). Fatty acid oxidation assay kit. Retrieved February 10, 2026, from [Link]

-

Petersen, R. K., et al. (2017). Inflammation Downregulates UCP1 Expression in Brown Adipocytes Potentially via SIRT1 and DBC1 Interaction. International journal of molecular sciences, 18(5), 1006. [Link]

-

Wang, B., et al. (2017). Expressions of (a) UCP1 protein and (b) brown adipocyte marker genes in... Scientific reports, 7(1), 16231. [Link]

-

Maldonado, E. N. (2022). Fast Determination of Mitochondrial Metabolism and Respiratory Complex Activity in Permeabilized and Intact Cells. Methods in molecular biology (Clifton, N.J.), 2497, 1–16. [Link]

-

Dempersmier, J., et al. (2015). Cold–inducible Zfp516 Activates UCP1 Transcription to Promote Browning of White Fat and Development of Brown Fat. Molecular cell, 57(2), 235–246. [Link]

-

Li, Y., et al. (2025). Identification of a distal enhancer of Ucp1 essential for thermogenesis and mitochondrial function in brown fat. Nature Communications, 16(1), 1234. [Link]

-

Agilent. (n.d.). Measuring Fatty Acid Oxidation using the MitoXpress FAO Kit. Retrieved February 10, 2026, from [Link]

-

Fischer, A. W., et al. (2020). Uncoupling protein-1 expression does not protect mice from diet-induced obesity. American journal of physiology. Endocrinology and metabolism, 319(1), E1–E14. [Link]

-

Galmozzi, A., et al. (2014). ThermoMouse: an in vivo model to identify modulators of UCP1 expression in brown adipose tissue. Molecular metabolism, 3(6), 612–621. [Link]

-

Agilent. (n.d.). Mitochondrial Respiration XF Cell Mito Stress Test. Retrieved February 10, 2026, from [Link]

-

Garcia-Cazorla, O., et al. (2020). A novel approach to measure mitochondrial respiration in frozen biological samples. The EMBO journal, 39(12), e104073. [Link]

-

Schreiber, I., et al. (2024). cAMP driven UCP1 induction in human adipocytes requires ATGL-catalyzed lipolysis. ResearchGate. [Link]

-

Vegiopoulos, A., et al. (2010). UCP1 Induction during Recruitment of Brown Adipocytes in White Adipose Tissue Is Dependent on Cyclooxygenase Activity. PLoS ONE, 5(6), e11391. [Link]

-

Branca, R. T., et al. (2017). In Vivo Noninvasive Detection of Brown Adipose Tissue through Intermolecular Zero-Quantum MRI. PLoS ONE, 12(1), e0168662. [Link]

-

Schilling, J. D., et al. (2014). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Methods in enzymology, 542, 391–405. [Link]

-

Caron, A., et al. (2018). Visualizing browning in vivo. Molecular metabolism, 11, 1–3. [Link]

-

Maldonado, E. N. (2022). Assessing Mitochondrial Function In Permeabilized & Intact Cells l Protocol Preview. JoVE. [Link]

-

Kazak, L., et al. (2017). UCP1 deficiency causes brown fat respiratory chain depletion and sensitizes mitochondria to calcium overload-induced dysfunction. Proceedings of the National Academy of Sciences of the United States of America, 114(27), 7182–7187. [Link]

-

Ramos, S. V., et al. (2018). Cold acclimation enhances UCP1 content, lipolysis, and triacylglycerol resynthesis, but not mitochondrial uncoupling and fat oxidation, in rat white adipocytes. American journal of physiology. Endocrinology and metabolism, 315(6), E1192–E1204. [Link]

-

Singh, A. K., et al. (2023). UCP1 activation: Hottest target in the thermogenesis pathway to treat obesity using molecules of synthetic and natural origin. Drug discovery today, 28(9), 103717. [Link]

-

Veluchamy, A., et al. (2024). UCP1 expression in human brown adipose tissue is inversely associated with cardiometabolic risk factors. European journal of endocrinology, 191(1), 1–11. [Link]

-

Branca, R. T., et al. (2014). In Vivo Brown Adipose Tissue Detection and Characterization using Water-lipid Intermolecular Zero Quantum Coherences. NMR in biomedicine, 27(11), 1358–1365. [Link]

-

Dempersmier, J., et al. (2015). Cold-inducible Zfp516 activates UCP1 transcription to promote browning of white fat and development of brown fat. Molecular cell, 57(2), 235–246. [Link]

-

Kurylowicz, A., et al. (2025). In silico analysis of UCP promoters predicts conserved and human specific regulators of adipocyte thermogenesis. Scientific reports, 15(1), 1. [Link]

-

Ma, Y., et al. (2021). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. STAR protocols, 2(2), 100473. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. UCP1 Induction during Recruitment of Brown Adipocytes in White Adipose Tissue Is Dependent on Cyclooxygenase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ucp1 | Abcam [abcam.com]

- 4. Uncoupling protein-1 expression does not protect mice from diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visualizing browning in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UCP1 activation: Hottest target in the thermogenesis pathway to treat obesity using molecules of synthetic and natural origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PPARs in the Control of Uncoupling Proteins Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peroxisome Proliferator-activated Receptor α (PPARα) Induces PPARγ Coactivator 1α (PGC-1α) Gene Expression and Contributes to Thermogenic Activation of Brown Fat: INVOLVEMENT OF PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptional Synergy and the Regulation of Ucp1 during Brown Adipocyte Induction in White Fat Depots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An easy method for the clear detection of beige fat UCP1 by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of a distal enhancer of Ucp1 essential for thermogenesis and mitochondrial function in brown fat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synergism between cAMP and PPARγ Signalling in the Initiation of UCP1 Gene Expression in HIB1B Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. bmrservice.com [bmrservice.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. FAO-Glo™ Fatty Acid Oxidation Assay [promega.com]

- 21. researchgate.net [researchgate.net]

- 22. focusontoxpath.com [focusontoxpath.com]

- 23. In Vivo Brown Adipose Tissue Detection and Characterization using Water-lipid Intermolecular Zero Quantum Coherences - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

preparing CAY10592 stock solution for in vivo studies

Application Note: Preparation and Formulation of CAY10592 for In Vivo Administration

Introduction & Pharmacological Profile

This compound is a potent, high-affinity synthetic agonist of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ) .[1] Unlike ubiquitous PPARγ agonists (e.g., rosiglitazone), this compound specifically targets the delta isoform, which is a critical regulator of fatty acid catabolism, energy homeostasis, and inflammation.[1]

Successful in vivo application of this compound requires overcoming significant physicochemical challenges. The compound is a highly lipophilic crystalline solid with negligible aqueous solubility.[1] Direct addition to saline or PBS will result in immediate precipitation, leading to erratic bioavailability, embolism risk (if IV), and peritonitis (if IP).[1]

This guide details a "Two-Pot" formulation strategy designed to maintain this compound in solution using a co-solvent system suitable for Intraperitoneal (IP) or Subcutaneous (SC) injection in rodents.[1]

Physicochemical Specifications

| Property | Specification | Notes |

| Formal Name | 2-[4-[[3,3-bis(4-bromophenyl)-2-propen-1-yl]thio]-2-chlorophenoxy]-acetic acid | Distinct from GW0742 |

| Molecular Weight | 568.7 g/mol | High MW contributes to poor water solubility |

| Target | PPARδ (Agonist) | Nuclear Receptor Superfamily |

| Appearance | Crystalline Solid | Light sensitive; store in dark |

| Solubility (DMSO) | ~30 mg/mL | Primary solvent for stock |

| Solubility (Ethanol) | ~20 mg/mL | Secondary solvent option |

| Solubility (PBS) | < 0.2 mg/mL | DO NOT dissolve directly in buffer |

Mechanism of Action

Understanding the pathway is essential for interpreting experimental outcomes.[1] this compound penetrates the cell membrane and binds to the ligand-binding domain of PPARδ.[1] This complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, initiating the transcription of genes involved in lipid oxidation and energy uncoupling.

Figure 1: Mechanism of Action.[1] this compound activates PPARδ, driving the transcription of fatty acid oxidation genes.

Protocol 1: Preparation of Master Stock Solution

Objective: Create a stable, high-concentration stock for long-term storage. Safety: Wear nitrile gloves, lab coat, and safety glasses.[1] Handle DMSO in a fume hood.

-

Calculate Mass: Determine the amount of this compound required.

-

Example: To make 1 mL of 25 mg/mL stock, weigh 25 mg of powder.

-

-

Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid ethanol for long-term storage as it evaporates easily, altering concentration.[1]

-

Dissolution:

-

Add the calculated volume of DMSO to the vial containing the powder.

-

Vortex vigorously for 1-2 minutes.

-

Note: If particles persist, warm the vial to 37°C in a water bath for 5 minutes. Sonicate for maximum 2 minutes (excessive heat/energy can degrade the compound).[1]

-

-

Aliquoting: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C (stable for >2 years). Protect from light.[1]

Protocol 2: Working Solution (In Vivo Vehicle)

Objective: Prepare a formulation suitable for IP injection in mice (10 mL/kg dosing volume). Challenge: this compound is hydrophobic.[1][2] A simple DMSO -> Saline dilution will precipitate.[1] Recommended Vehicle: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline .[1]

Dosing Calculator (Example)

-

Target Dose: 10 mg/kg[1]

-

Animal Weight: 25 g (0.025 kg)[1]

-

Injection Volume: 10 mL/kg (Standard for mice) -> 0.25 mL per mouse [1]

-

Required Concentration: 1 mg/mL[1]

Step-by-Step Formulation (The "Two-Pot" Method)

This method ensures the compound is fully solubilized in organic solvents/surfactants before hitting the aqueous phase.

Figure 2: The "Two-Pot" Formulation Workflow to prevent precipitation of lipophilic compounds.

Detailed Procedure (To make 1 mL of 1 mg/mL Working Solution):

-

Prepare Pot A (The Organic Phase):

-

Prepare Pot B (The Aqueous Phase):

-

Measure 510 µL of sterile 0.9% Saline .

-

Pre-warm the saline to 37°C (helps prevent thermal shock precipitation).[1]

-

-

Combination (The Critical Step):

-

Place Pot A on a vortexer at medium speed.

-

Slowly add Pot B (Saline) to Pot A drop-by-drop.

-

Why? Adding saline too fast shifts the polarity too quickly, causing the this compound to "crash out" of solution.

-

-

Final Check:

Alternative Routes & Vehicles

If the IP formulation proves toxic or irritating (PEG400 can sometimes cause abdominal writhes), consider these alternatives:

| Route | Vehicle Formulation | Pros/Cons |

| Oral Gavage (PO) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[1] Prepare as a suspension. | Pros: No organic solvents needed.[1] High capacity.Cons: Slower absorption; requires suspension uniformity.[1] |

| Dietary | Dissolve in ethanol, mix with powdered chow, evaporate ethanol. | Pros: Non-invasive.Cons: Imprecise dosing; compound stability in food?[1] |

| Osmotic Pump | 50% DMSO / 50% PEG400 .[1] | Pros: Continuous delivery.Cons: Surgery required; high DMSO concentration can damage pump reservoir.[1] |

References

-

Cayman Chemical. this compound Product Information & Safety Data Sheet.[1]Link[1]

-

Oliver, W.R., et al. (2001).[1] "A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport."[1] Proceedings of the National Academy of Sciences, 98(9), 5306-5311.[1] Link(Foundational paper for GW501516/GW0742 class agonists).[1]

-

Sanderson, L.M., et al. (2009).[1] "Effect of synthetic dietary PPAR ligands on hepatic gene expression in the mouse." Journal of Lipid Research, 50(9).[1] Link

-

InvivoChem. General Guidelines for Solubility and In Vivo Formulation of Hydrophobic Drugs.Link[1]

Sources

Application Note: Optimizing CAY10592 Treatment Duration for Gene Expression Analysis

This Application Note and Protocol is designed for researchers investigating the gene expression dynamics of CAY10592 , a potent and selective PPARδ (Peroxisome Proliferator-Activated Receptor delta) agonist.

Abstract & Core Directive

This compound (CAS: 685139-10-0) is a high-affinity, selective agonist of PPARδ (EC₅₀ = 30 nM), a nuclear receptor critical for regulating fatty acid oxidation, mitochondrial biogenesis, and insulin sensitivity. Unlike PPARα or PPARγ agonists, this compound specifically targets the delta isoform, making it a precision tool for dissecting metabolic signaling pathways.